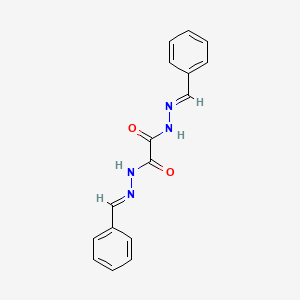

N'~1~,N'~2~-dibenzylideneethanedihydrazide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N'1,N'2-dibenzylideneethanedihydrazide derivatives involves condensation reactions between benzaldehydes and hydrazides. These reactions typically yield hydrazone compounds with E configurations with respect to the C=N double bond. The process is characterized by its specificity and efficiency, producing compounds with distinct antimicrobial activities and structural characteristics as evidenced in various studies (Han, 2013), (Zhu, 2011).

Molecular Structure Analysis

X-ray crystallography reveals that these compounds typically crystallize in various space groups, displaying E configurations and stabilized by hydrogen bonds and weak π···π stacking interactions. The unit cell dimensions, space groups, and molecular configurations significantly contribute to understanding the compounds' molecular structure and potential interactions (Han, 2013), (Zhu, 2011).

Chemical Reactions and Properties

These compounds engage in a variety of chemical reactions, primarily due to the reactivity of the hydrazone moiety. They can participate in redox reactions, coordination to metal ions to form complexes, and serve as ligands in various chemical species. Their chemical properties are influenced by the presence of electron-withdrawing or donating groups, affecting their antimicrobial activities and interaction with biological targets (Han, 2013).

Aplicaciones Científicas De Investigación

Materials Science and Polymer Chemistry

- Photolabile Polymers: Polymers featuring photolabile groups, such as those derived from o-nitrobenzyl alcohol derivatives, are under intense research for their ability to alter polymer properties via irradiation. These materials have applications in photodegradable hydrogels, thin film patterning, and self-assembled monolayers, demonstrating the broad potential of such chemical groups in advanced material design and application (Zhao et al., 2012).

Catalysis and Chemical Synthesis

- Catalytic Activity in Nitroaldol Condensation: Ni(II)-aroylhydrazone complexes, derived from related chemical structures, have shown significant catalytic activity towards the nitroaldol condensation reaction under solvent-free conditions. This illustrates the utility of these complexes in organic synthesis, highlighting their potential as efficient and environmentally friendly catalysts (Sutradhar et al., 2019).

Biological Activity

- Antimicrobial and Anti-leishmanial Activities: Diorganotin(IV) derivatives of related hydrazide compounds have been synthesized and shown to possess significant antibacterial, antifungal, and leishmanicidal activities. Their interaction with DNA suggests potential applications in the development of new antimicrobial agents (Shujha et al., 2010).

- Antibacterial Activity: Hydrazone compounds derived from 4-methylbenzohydrazide, a related chemical structure, have demonstrated moderate to high antibacterial activity against common bacterial strains, indicating their potential in the development of new antibacterial agents (Lei et al., 2015).

Detection and Sensing

- Selective Fluorescent Chemosensors: Hydrazone-based compounds have been utilized for the highly selective and sensitive detection of metal ions and explosives, showcasing their potential in environmental monitoring and safety applications (Sharma et al., 2019).

Propiedades

IUPAC Name |

N,N'-bis[(E)-benzylideneamino]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-15(19-17-11-13-7-3-1-4-8-13)16(22)20-18-12-14-9-5-2-6-10-14/h1-12H,(H,19,21)(H,20,22)/b17-11+,18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIBACHAUHDNPH-JYFOCSDGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C(=O)NN=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680526 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Oxalic acid, bis(benzylidenehydrazide) | |

CAS RN |

6629-10-3 | |

| Record name | Ethanedioic acid, 1,2-bis(2-(phenylmethylene)hydrazide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BG 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioic acid, 1,2-bis[2-(phenylmethylene)hydrazide] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2',(2')'-dibenzylideneoxalohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)

![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)

![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)

![3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)

![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)

![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)

![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)

![ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5508115.png)

![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)